

# Hexachloropropene: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Hexachloropropene**

Cat. No.: **B155961**

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CAS Number: 1888-71-7

This technical guide provides an in-depth overview of **hexachloropropene** (HCP), a chlorinated aliphatic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in drug development, covering its chemical and physical properties, toxicological profile, metabolic pathways, and relevant experimental protocols.

## Chemical and Physical Properties

**Hexachloropropene**, also known as perchloropropene, is a colorless to light yellow liquid at room temperature.<sup>[1][2]</sup> It is primarily used as a solvent, plasticizer, and a component in hydraulic fluids.<sup>[3]</sup> It also serves as an intermediate in chemical synthesis, for example, in the production of uranium tetrachloride.<sup>[1][4]</sup>

Table 1: Physical and Chemical Properties of **Hexachloropropene**

| Property                       | Value   | Reference(s)                            |
|--------------------------------|---|---|
| CAS Number                     | 1888-71-7   | <a href="#">[1]</a>                     |
| Molecular Formula              | C <sub>3</sub> Cl <sub>6</sub>  | <a href="#">[2]</a>                     |
| Molecular Weight               | 248.75 g/mol  | <a href="#">[2]</a>                     |
| Appearance                     | Colorless to light yellow liquid  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Melting Point                  | -73 °C  | <a href="#">[2]</a>                     |
| Boiling Point                  | 209-210 °C  | <a href="#">[2]</a>                     |
| Density                        | 1.765 g/cm <sup>3</sup> at 25 °C  | <a href="#">[2]</a>                     |
| Vapor Density                  | 8.3 - 8.59 (Air = 1.0)  | <a href="#">[2]</a> <a href="#">[5]</a> |
| Vapor Pressure                 | 0.244 mmHg at 25 °C   | <a href="#">[6]</a>                     |
| Refractive Index               | n <sub>20/D</sub> 1.549   | <a href="#">[5]</a>                     |
| Solubility in Water            | 0.0075 g/L; Insoluble   | <a href="#">[4]</a> <a href="#">[7]</a> |
| Solubility in Organic Solvents | Soluble in carbon tetrachloride, ethanol, and diethyl ether. <a href="#">[1]</a><br>Sparingly soluble in chloroform and methanol; slightly soluble in acetonitrile. <a href="#">[8]</a> | <a href="#">[1]</a> <a href="#">[8]</a> |

## Toxicological Profile

**Hexachloropropene** is classified as a toxic substance and poses significant health risks upon exposure.

Table 2: Toxicological Data for **Hexachloropropene**

| Endpoint                        | Value/Observation   | Reference(s) |
|---------------------------------|---|--------------|
| Acute Inhalation Toxicity (Rat) | LC50 = 425 ppm for 30 minutes   | [6]          |
| Primary Routes of Exposure      | Inhalation, skin contact  | [3]          |
| Target Organs                   | Respiratory system, liver, kidneys  | [6][9]       |
| Health Effects                  | Skin and eye irritation, respiratory tract irritation.[2]<br>May cause liver and kidney damage.[6] Classified as a neurotoxin.[6] | [2][6]       |
| GHS Hazard Statements           | H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [9]          |

## Reactivity and Stability

**Hexachloropropene** is stable under recommended storage conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[2]

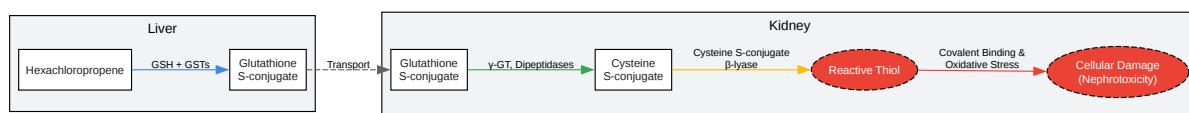
## Metabolic Pathway and Mechanism of Toxicity

The nephrotoxicity of **hexachloropropene** is believed to occur through a process of metabolic activation. This pathway involves the conjugation of **hexachloropropene** with glutathione (GSH), primarily in the liver, followed by processing in the kidneys to a reactive thiol that can damage renal cells.

The proposed mechanism involves the following key steps:

- Glutathione S-conjugation: **Hexachloropropene** reacts with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs).

- Translocation to the Kidney: The resulting glutathione conjugate is transported to the kidneys.
- Enzymatic Processing: In the kidney, the glutathione conjugate is sequentially metabolized by  $\gamma$ -glutamyltransferase (GGT) and dipeptidases to form the corresponding cysteine S-conjugate.
- Bioactivation: The cysteine S-conjugate is a substrate for the renal cysteine S-conjugate  $\beta$ -lyase (C-S lyase), which cleaves the C-S bond to generate a reactive thiol intermediate.
- Cellular Damage: This reactive thiol can covalently bind to cellular macromolecules, such as proteins and DNA, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death and organ damage.



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Metabolic activation pathway of **Hexachloropropene** leading to nephrotoxicity.

## Experimental Protocols

This section outlines methodologies for key experiments related to the study of **hexachloropropene**.

## Synthesis of Hexachloropropene

**Hexachloropropene** can be synthesized via the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.<sup>[1]</sup>

Materials:

- 1,1,1,2,2,3,3-heptachloropropane
- Potassium hydroxide (or calcium hydroxide)[1][4]
- Methanol (if using KOH)[1]
- Hydrochloric acid (for workup)[4]
- Sodium bicarbonate solution (for workup)[4]
- Water
- Molecular sieves
- Reaction flask, reflux condenser, separatory funnel, storage vessel

#### Procedure:

- Combine 1,1,1,2,2,3,3-heptachloropropane with an excess of a strong base (e.g., potassium hydroxide in methanol or calcium hydroxide) in a reaction flask equipped with a reflux condenser.[1][4]
- Heat the mixture to drive the E2 elimination reaction to completion. For example, when using calcium hydroxide, the mixture can be heated to 90°C.[4]
- After the reaction is complete, cool the mixture and perform a workup. This typically involves washing the product layer with a dilute acid (e.g., hydrochloric acid) followed by a sodium bicarbonate solution to neutralize any remaining acid.[4]
- A final wash with water is performed.[4]
- The organic product layer is separated and dried using a drying agent such as molecular sieves.[4]
- The final product, **hexachloropropene**, can be purified further if necessary.

## In Vitro Cytotoxicity Assay

A general protocol to assess the cytotoxicity of **hexachloropropene** using a colorimetric assay (e.g., MTT or WST-8) is described below.

Materials:

- Target cell line (e.g., renal proximal tubule epithelial cells)
- Cell culture medium and supplements
- 96-well plates
- **Hexachloropropene** stock solution (dissolved in a suitable solvent like DMSO)
- Cytotoxicity detection reagent (e.g., MTT, WST-8)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[10]
- Prepare serial dilutions of the **hexachloropropene** stock solution in the cell culture medium.
- Remove the old medium from the cells and add the different concentrations of the **hexachloropropene**-containing medium to the wells. Include appropriate controls (vehicle control, positive control).[7]
- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[10]
- At the end of the incubation period, add the cytotoxicity detection reagent to each well and incubate according to the manufacturer's instructions.[11]
- Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
- Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of **hexachloropropene**.

## Cysteine S-conjugate $\beta$ -lyase Activity Assay

This assay measures the activity of the enzyme responsible for the bioactivation of the cysteine S-conjugate of **hexachloropropene**. A general protocol using a model substrate is provided.

### Materials:

- Rat kidney cytosolic and/or mitochondrial fractions (as the enzyme source)
- A model cysteine S-conjugate substrate (e.g., S-(2-benzothiazolyl)-L-cysteine)[[9](#)]
- Potassium phosphate buffer (pH 7.2-7.4)
- Trichloroacetic acid (to stop the reaction)
- Spectrophotometer

### Procedure:

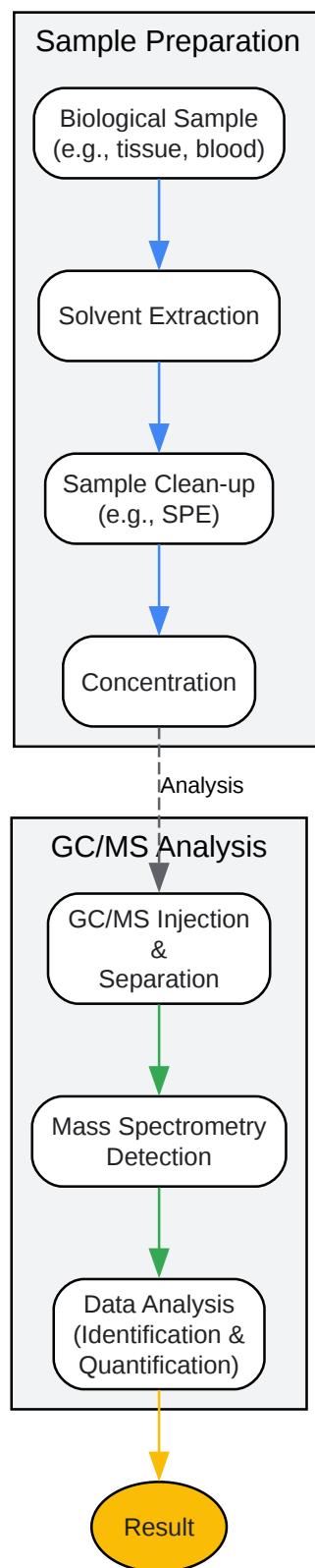
- Prepare the reaction mixture containing the potassium phosphate buffer and the cysteine S-conjugate substrate.[[2](#)]
- Initiate the reaction by adding the kidney subcellular fraction (cytosol or mitochondria).
- Incubate the reaction at 37°C for a defined period.
- Stop the reaction by adding trichloroacetic acid.[[2](#)]
- Centrifuge to pellet the precipitated protein.
- Measure the formation of the product (e.g., 2-mercaptobenzothiazole from S-(2-benzothiazolyl)-L-cysteine) by spectrophotometry at its maximum absorbance wavelength (e.g., 321 nm).[[2](#)]
- Enzyme activity is calculated based on the rate of product formation.

## Analysis of Hexachloropropene in Biological Samples by GC/MS

Gas chromatography-mass spectrometry (GC/MS) is a standard method for the detection and quantification of **hexachloropropene** in biological matrices.

Procedure Outline:

- Sample Preparation:
  - Extraction: Extract **hexachloropropene** from the biological matrix (e.g., blood, tissue homogenate) using a suitable organic solvent.[\[3\]](#)
  - Clean-up: Remove interfering substances from the extract using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning.[\[3\]](#)
  - Concentration: If necessary, concentrate the sample to increase the analyte concentration, for example, by nitrogen blowdown.[\[12\]](#)
- GC/MS Analysis:
  - Injection: Inject a small volume of the prepared sample into the GC.
  - Separation: The components of the sample are separated based on their volatility and interaction with the GC column's stationary phase.
  - Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of **hexachloropropene**.
  - Quantification: The amount of **hexachloropropene** can be quantified by comparing the peak area of the analyte to that of a known concentration of an internal standard.

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General workflow for the analysis of **Hexachloropropene** in biological samples.

## Safety and Handling

**Hexachloropropene** is a hazardous substance and should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[\[2\]](#) Use a respirator with an appropriate filter if working in an area with poor ventilation.[\[9\]](#)
- Handling: Avoid contact with skin, eyes, and inhalation of vapors.[\[2\]](#) Use in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#) Keep away from strong oxidizing agents.[\[2\]](#)
- Spills: In case of a spill, evacuate the area. Cover the spill with a dry absorbent material such as lime, sand, or soda ash and place it in a covered container for disposal.[\[3\]](#)
- First Aid:
  - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[\[3\]](#)
  - Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[\[3\]](#)
  - Inhalation: Move the person to fresh air.[\[2\]](#)
  - In all cases of exposure, seek immediate medical attention.

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